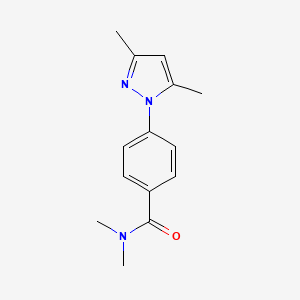![molecular formula C16H20ClNO5 B7535197 Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate, also known as MOC-Benzoate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the synthesis of various other compounds due to its unique structure and properties.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is not yet fully understood. However, it is known to act as a potent inhibitor of various enzymes such as protein kinases, proteases, and phosphodiesterases. It is also known to interact with various biological molecules such as DNA, RNA, and proteins, which makes it a useful tool for studying various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate in lab experiments is its versatility. It can be easily modified to obtain various other compounds with different properties and applications. It is also relatively easy to synthesize and purify, which makes it a cost-effective starting material for various syntheses. However, one of the main limitations of using this compound is its potential toxicity. It is important to handle the compound with care and use appropriate safety measures when working with it.
Direcciones Futuras
There are various future directions for research on Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate. One potential direction is the development of more potent inhibitors of enzymes such as protein kinases and phosphodiesterases, which could have potential therapeutic applications. Another potential direction is the development of new fluorescent probes and dyes that can be used in biological imaging and detection. Finally, the development of new materials science applications for this compound could also be an interesting avenue for future research.
Métodos De Síntesis
The synthesis of Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate is a multi-step process that involves the reaction between 2-chloro-5-nitrobenzoic acid and 2-(oxolan-2-ylmethoxy)acetic acid. The reaction is catalyzed by a base, and the resulting compound is then treated with methyl chloroformate to obtain this compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of various other compounds such as inhibitors of protein kinases, proteases, and phosphodiesterases. It is also used in the synthesis of various fluorescent probes and dyes that are used in biological imaging and detection. This compound has also been used in the synthesis of various pharmaceuticals, agrochemicals, and materials science.
Propiedades
IUPAC Name |
methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5/c1-10(23-9-12-4-3-7-22-12)15(19)18-11-5-6-14(17)13(8-11)16(20)21-2/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSCXKATCQTXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(=O)OC)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)
![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)

![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)
![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)